3'-O-MOE-A(Bz)-2'-CED-phosphoramidite
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Overview
Description
3’-O-MOE-A(Bz)-2’-CED-phosphoramidite is a modified nucleoside phosphoramidite used in the synthesis of oligonucleotides. This compound is particularly significant in the field of molecular biology and medicinal chemistry due to its enhanced stability and binding affinity. The modification involves the addition of a 2’-O-methoxyethyl group, which improves the pharmacokinetic properties of the resulting oligonucleotides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-MOE-A(Bz)-2’-CED-phosphoramidite typically involves multiple steps, starting from the appropriate nucleoside. The process includes:
Protection of Functional Groups: The hydroxyl groups on the nucleoside are protected using dimethoxytrityl (DMT) groups.
Introduction of the 2’-O-Methoxyethyl Group: This step involves the selective alkylation of the 2’-hydroxyl group with methoxyethyl chloride in the presence of a base.
Benzoylation: The amino group on the adenine base is protected by benzoylation using benzoyl chloride.
Industrial Production Methods
Industrial production of 3’-O-MOE-A(Bz)-2’-CED-phosphoramidite follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesizers and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3’-O-MOE-A(Bz)-2’-CED-phosphoramidite undergoes several types of chemical reactions, including:
Oxidation: The phosphite triester is oxidized to a phosphate triester using iodine or other oxidizing agents.
Reduction: Reduction reactions are less common but can involve the removal of protecting groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly during the coupling step in oligonucleotide synthesis.
Common Reagents and Conditions
Oxidation: Iodine in the presence of water or tert-butyl hydroperoxide.
Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions are typically oligonucleotides with enhanced stability and binding affinity, which are used in various molecular biology applications.
Scientific Research Applications
3’-O-MOE-A(Bz)-2’-CED-phosphoramidite is widely used in scientific research, particularly in the following areas:
Chemistry: Used in the synthesis of modified oligonucleotides for various chemical studies.
Biology: Employed in the development of antisense oligonucleotides and siRNA for gene silencing.
Medicine: Utilized in the design of therapeutic oligonucleotides for the treatment of genetic disorders and cancers.
Industry: Applied in the production of diagnostic probes and primers for PCR and other molecular biology techniques.
Mechanism of Action
The mechanism of action of 3’-O-MOE-A(Bz)-2’-CED-phosphoramidite involves its incorporation into oligonucleotides, which then bind to complementary RNA or DNA sequences. The 2’-O-methoxyethyl modification enhances the binding affinity and stability of the oligonucleotide, making it more resistant to nuclease degradation. This results in more effective gene silencing or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2’-O-Methyl-N2-Isobutyryl-5’-O-DMT-Guanosine-3’-CE-Phosphoramidite
- 5’-O-DMT-N2-isobutyryl-2’-O-methylguanosine 3’-CE phosphoramidite
- 2’-O-propargyl-guanosine
Uniqueness
Compared to similar compounds, 3’-O-MOE-A(Bz)-2’-CED-phosphoramidite offers enhanced stability and binding affinity due to the 2’-O-methoxyethyl modification. This makes it particularly useful in therapeutic applications where stability and efficacy are critical.
Properties
Molecular Formula |
C50H58N7O9P |
---|---|
Molecular Weight |
932.0 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C50H58N7O9P/c1-34(2)57(35(3)4)67(64-28-14-27-51)66-45-44(62-30-29-59-5)42(65-49(45)56-33-54-43-46(52-32-53-47(43)56)55-48(58)36-15-10-8-11-16-36)31-63-50(37-17-12-9-13-18-37,38-19-23-40(60-6)24-20-38)39-21-25-41(61-7)26-22-39/h8-13,15-26,32-35,42,44-45,49H,14,28-31H2,1-7H3,(H,52,53,55,58)/t42-,44-,45-,49-,67?/m1/s1 |
InChI Key |
FODCLDRFHMYZMX-HDMAWCRFSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OCCOC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OCCOC |
Origin of Product |
United States |
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